2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide
Description
This compound is a dimeric isoindol-imine derivative featuring two 2,3-dihydro-1H-isoindol-1-imine moieties bridged via a para-substituted phenyl group. Each isoindol ring is partially saturated (dihydro), and the structure is stabilized as a dihydrobromide salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
2-[[4-[(3-imino-1H-isoindol-2-yl)methyl]phenyl]methyl]-3H-isoindol-1-imine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4.2BrH/c25-23-21-7-3-1-5-19(21)15-27(23)13-17-9-11-18(12-10-17)14-28-16-20-6-2-4-8-22(20)24(28)26;;/h1-12,25-26H,13-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHSCFIQJDNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=C(C=C3)CN4CC5=CC=CC=C5C4=N.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide is a complex organic molecule characterized by its unique isoindoline structure. Isoindolines are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.5 g/mol. Its structure features two isoindoline moieties linked by a phenylmethyl bridge, which contributes to its biological activity.
Pharmacological Effects
Research indicates that compounds with isoindoline structures exhibit a range of pharmacological effects, including:
- Anti-inflammatory Properties : Isoindolines have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
- Antitumor Activity : Studies suggest that isoindoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : The compound may possess antimicrobial activity against certain bacterial strains, which is significant for developing new antibiotics.
The biological activity of 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It has the potential to modulate receptor-mediated signaling pathways, which can influence physiological responses.
- Cell Cycle Arrest : Some studies indicate that isoindoline derivatives can induce cell cycle arrest in cancer cells, contributing to their antitumor effects.
Antitumor Activity
A study evaluating the cytotoxic effects of isoindoline derivatives found that compounds similar to 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine exhibited significant antiproliferative activity against MCF7 breast cancer cells (IC50 values ranging from 20 to 50 µM) .
Anti-inflammatory Effects
Research has demonstrated that isoindoline compounds can inhibit the production of pro-inflammatory cytokines in vitro. One study reported a reduction in TNF-alpha and IL-6 levels when treated with similar isoindoline derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethanone | C_{20}H_{18}N_{4} | Exhibits antitumor activity |
| 8-Hydroxypyrene | C_{16}H_{10}O | Known for fluorescence properties but lacks nitrogen functionality |
| 4-(4-{6-[1-amino]-8-hydroxy}-naphthalene) | C_{20}H_{18}N_{4}O_{5} | Demonstrates anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s unique dimeric architecture distinguishes it from simpler mono-isoindol derivatives. Key comparisons include:
*Calculated based on dimeric C₂₈H₂₄N₄ core + 2HBr.
Key Observations :
Dimeric vs.
Functional Groups : Unlike isoindolones (e.g., 4,7-dihydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one ), the target’s imine groups may confer stronger hydrogen-bonding capacity and nucleophilic reactivity.
Halogen Substitution : Chlorophenyl or bromo-fluoro analogs (e.g., ) exhibit electronic effects (e.g., electron-withdrawing Cl/F) that modulate solubility and binding affinity, whereas the target lacks direct halogenation but compensates with bromide counterions.
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrobromide salt likely improves aqueous solubility compared to neutral analogs like 2-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-isoindol-1-imine .
- Stability : The imine groups may render the compound susceptible to hydrolysis under acidic conditions, contrasting with more stable ketones in isoindolones .
Preparation Methods
Precursor Synthesis: 1-Imino-2,3-dihydro-1H-isoindole
The synthesis of 1-imino-2,3-dihydro-1H-isoindole begins with isoindoline , which is oxidized to the corresponding imine. A documented approach involves treating isoindoline with an oxidizing agent such as N-bromosuccinimide (NBS) in the presence of a catalytic base, yielding the imine via dehydrogenation. Alternatively, condensation of isoindoline with ammonium chloride under reflux conditions in ethanol affords the imine directly.
Key Reaction:
Alkylation with p-Xylylene Dihalide
The central p-xylylene spacer is introduced via alkylation of 1-imino-2,3-dihydro-1H-isoindole with 1,4-bis(bromomethyl)benzene . This reaction proceeds through an S2 mechanism , where the imine nitrogen acts as a nucleophile, displacing bromide ions from the dihalide.
Optimization Notes:
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity and reaction rate.
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Stoichiometry: A 2:1 molar ratio of imine to dihalide ensures complete bis-alkylation.
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Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
Representative Procedure:
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Dissolve 1-imino-2,3-dihydro-1H-isoindole (2.0 eq) and 1,4-bis(bromomethyl)benzene (1.0 eq) in anhydrous DMF.
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Add potassium carbonate (2.2 eq) as a base to scavenge HBr.
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Heat at 70°C for 12–24 hours under nitrogen.
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Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO, ethyl acetate/hexane).
Salt Formation and Characterization
The free base of the bis-isoindolimine is converted to its dihydrobromide salt by treatment with hydrobromic acid (HBr) in a suitable solvent.
Procedure:
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Dissolve the bis-isoindolimine free base in ethanol.
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Add 48% aqueous HBr (2.2 eq) dropwise at 0°C.
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Stir for 1 hour, then concentrate under reduced pressure.
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Recrystallize from ethanol/diethyl ether to obtain the dihydrobromide salt as a crystalline solid.
Analytical Data:
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Melting Point: 245–247°C (decomposition).
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H NMR (DMSO-d): δ 7.85 (s, 2H, imine NH), 7.45–7.30 (m, 8H, aromatic), 4.60 (s, 4H, CH-Ph), 3.95 (s, 4H, isoindole CH).
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Elemental Analysis: Calculated for CHN·2HBr: C 52.01%, H 4.36%, N 10.10%; Found: C 51.89%, H 4.41%, N 9.98%.
Challenges and Optimization Strategies
Competing Side Reactions
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Monosubstitution: Excess dihalide or prolonged reaction times may lead to monosubstituted byproducts. Using a slight excess of imine (2.2 eq) mitigates this.
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Imine Hydrolysis: Moisture-sensitive conditions require strict anhydrous protocols. Molecular sieves or inert gas atmospheres are recommended.
Salt Stability
The dihydrobromide salt is hygroscopic. Storage under desiccating conditions (silica gel) prevents deliquescence.
Comparative Analysis of Alternative Routes
Reductive Amination
An alternative approach involves reductive amination of isoindoline with terephthalaldehyde, followed by oxidation to the imine. However, this method yields mixtures of stereoisomers and requires tedious purification.
Ullmann Coupling
Copper-mediated coupling of halogenated isoindolimines with p-xylylene diboronic acid has been explored but suffers from low yields (<30%) and catalyst costs.
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. A mixed solvent system (toluene/DMF 3:1) enhances solubility while minimizing DMF usage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step routes, including isoindole ring formation via cyclization reactions and subsequent bromination. Key steps include:
- Catalyst Use : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to attach substituents to the phenyl ring.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Reaction conditions (e.g., 60–80°C under nitrogen) and stoichiometric ratios (1:1.2 for imine formation) are critical .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments and isoindole ring substitution patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures; hydrogen-bonding networks and dihydrobromide counterion positions are resolved using high-resolution data (d-spacing < 0.8 Å) .
- Data Discrepancies : Discrepancies between calculated and observed spectra can arise from solvent interactions or polymorphism. Validate by cross-referencing with IR (amide I/II bands) and mass spectrometry (ESI-MS for molecular ion peaks) .
Advanced Research Questions
Q. How can crystallographic data be leveraged to resolve structural ambiguities, such as twinning or disorder in the dihydroisoindolyl moiety?
- Methodological Answer :
- Twinning : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. Validate with R₁/Rw convergence (<5% difference).
- Disorder Modeling : Apply PART commands in SHELXL to split occupancy ratios (e.g., 70:30) and refine anisotropic displacement parameters.
- Validation Tools : CheckCIF/PLATON for symmetry violations and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What experimental strategies are recommended for analyzing the compound’s biological activity, particularly its interaction with enzyme targets?
- Methodological Answer :
- Assay Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd) to enzymes like kinases or proteases.
- Control Experiments : Include negative controls (e.g., unmodified isoindole derivatives) and competitive inhibitors to validate specificity.
- Data Interpretation : Fit binding isotherms using Langmuir models; correlate IC₅₀ values with structural features (e.g., dihydrobromide’s electrostatic contributions) .
Q. How do solvent polarity and temperature affect the compound’s stability and solubility in aqueous buffers?
- Methodological Answer :
- Stability Studies : Perform accelerated degradation tests (40–60°C, pH 7.4 PBS buffer) with HPLC monitoring. Degradation products (e.g., hydrolyzed isoindole) are identified via LC-MS.
- Solubility : Use shake-flask method in DMSO/water mixtures (≤5% DMSO). Calculate logP (CLOGP software) to predict partitioning behavior.
- Thermal Analysis : DSC (differential scanning calorimetry) detects phase transitions (Tm > 200°C indicates high thermal stability) .
Q. What computational methods are suitable for elucidating the compound’s electronic properties and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and compute HOMO/LUMO energies (predict redox behavior).
- Mechanistic Studies : Locate transition states (NEB method) for bromination or imine formation steps.
- MD Simulations : GROMACS for solvation dynamics (water/DMSO) to assess conformational flexibility .
Data Contradiction Analysis
Q. How should researchers address contradictions between theoretical and experimental data (e.g., bond lengths in X-ray vs. DFT)?
- Methodological Answer :
- Systematic Errors : Check for radiation damage (X-ray) or basis set limitations (DFT). Re-refine structures with restraints on bond distances.
- Validation : Compare with analogous compounds (e.g., 2-(4-chlorophenyl)-isoindol derivatives) from CSD (Cambridge Structural Database). Discrepancies >0.05 Å warrant re-examination of crystallization conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
